Rolafagrel is a synthetic compound classified as a thromboxane A2 synthase inhibitor, primarily studied for its potential therapeutic applications in cardiovascular diseases. It is identified by the chemical formula and has a molecular weight of 240.3 grams per mole. The compound is structurally characterized by a naphthalene ring fused with an imidazole moiety, which contributes to its biological activity .
Rolafagrel is sourced from various chemical suppliers and manufacturers specializing in pharmaceutical compounds. It falls under the category of protein kinase inhibitors and is particularly noted for its role in inhibiting thromboxane synthase, an enzyme that plays a critical role in platelet aggregation and vasoconstriction .
The synthesis of Rolafagrel involves several steps that typically require controlled laboratory conditions. The compound can be synthesized by dissolving it in dimethyl sulfoxide (DMSO) with the use of polyethylene glycol (PEG) and Tween 80 as solvents. While specific synthetic routes are often proprietary, general methods include:
The molecular structure of Rolafagrel can be represented using its canonical SMILES notation: C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3
. This notation highlights its complex arrangement of carbon, nitrogen, and oxygen atoms. The structural features include:
The three-dimensional conformation plays a significant role in its mechanism of action as a thromboxane synthase inhibitor .
Rolafagrel undergoes various chemical reactions that can modify its functional groups:
These reactions are essential for exploring potential modifications that may enhance the compound's efficacy or reduce side effects.
Rolafagrel acts primarily by selectively inhibiting thromboxane synthase. This enzyme catalyzes the conversion of arachidonic acid into thromboxane A2, a potent vasoconstrictor that promotes platelet aggregation. By inhibiting this pathway, Rolafagrel reduces platelet activation and aggregation, which is beneficial in preventing thrombotic events associated with cardiovascular diseases.
The inhibition process involves binding to the active site of thromboxane synthase, thus blocking substrate access and subsequent production of thromboxane A2. This mechanism differentiates Rolafagrel from other antiplatelet agents like aspirin, which inhibit cyclooxygenase enzymes .
Rolafagrel exhibits distinct physical and chemical properties that are relevant for its application in research:
These properties influence its handling, storage, and application in laboratory settings.
Rolafagrel has several scientific applications:
Its unique mechanism makes it an important tool for researchers exploring cardiovascular therapies .
The development of thromboxane synthase inhibitors arose from the elucidation of the thromboxane-prostacyclin axis in the 1970s. Early inhibitors like imidazole derivatives (e.g., dazoxiben) demonstrated the feasibility of selective TXAS inhibition but exhibited variable efficacy in clinical settings [10]. Subsequent generations, including ozagrel and ridogrel, combined TXAS inhibition with thromboxane receptor antagonism, addressing the "endoperoxide shunt" phenomenon where accumulated PGH2 activates thromboxane receptors despite TXAS inhibition [9]. Rolafagrel emerged within this pharmacological landscape as part of a focused effort to optimize inhibitor potency and pharmacokinetic stability [2]. Key milestones include:
Table 1: Evolution of Key Thromboxane Synthase Inhibitors
Compound | Key Features | Clinical Phase |
---|---|---|
Dazoxiben | First selective TXAS inhibitor; imidazole derivative | Phase II/III |
Ozagrel | TXAS inhibitor; marketed in Japan for asthma/stroke | Approved (Japan) |
Ridogrel | Dual TXAS inhibitor/thromboxane receptor antagonist | Phase III |
Rolafagrel | High potency; biphasic elimination; low protein binding | Phase I |
Rolafagrel was discovered through systematic modification of imidazole-based scaffolds known to interact with the heme center of thromboxane synthase. Initial pharmacokinetic and pharmacodynamic studies in healthy volunteers (1994) revealed its optimized profile [2]:
Pharmacodynamically, Rolafagrel demonstrated dose-dependent thromboxane B2 (TXB2) suppression in human studies. At a plasma concentration of ~4 µg/mL, it inhibited platelet TXB2 generation by 85%, with a ceiling effect observed at higher concentrations. Notably, this inhibition occurred without significantly affecting other platelet activation pathways (e.g., collagen-induced aggregation), confirming its specificity for the TXA2 synthesis pathway [2] [9].
Table 2: Key Pharmacokinetic/Pharmacodynamic Parameters of Rolafagrel
Parameter | Single Dose (400 mg) | Multiple Dose (400 mg t.i.d.) |
---|---|---|
Cmax (µg/mL) | 18.2 | 20.1 |
Tmax (h) | 1.1 | 1.2 |
Terminal t1/2 (h) | 11.4 | 10.9 |
AUC (µg·mL⁻¹·h) | 76.3 | 72.3 |
TXB2 Inhibition at 4 µg/mL | 85% | >85% (steady state) |
Rolafagrel belongs to the arylcarboxylic acid imidazole class of thromboxane synthase inhibitors. Its chemical structure features:
Structurally, Rolafagrel aligns with other TXAS inhibitors like dazoxiben but incorporates optimized substitutions enhancing:
Functionally, Rolafagrel acts downstream of COX enzymes, distinguishing it from NSAIDs. By sparing COX-1/2, it permits continued PGH2 production, which is then shunted toward PGI2 synthesis via endothelial prostacyclin synthase. This results in elevated PGI2 metabolites (e.g., 2,3-dinor-6-keto-PGF1α) alongside suppressed TXA2, as demonstrated in clinical studies [7] [10]. The structural rationale for Rolafagrel thus centers on precise intervention at a critical branch point in the eicosanoid cascade.
Table 3: Classification of Rolafagrel Among Eicosanoid Modulators
Structural Class | Mechanistic Target | Representative Drugs | Rolafagrel's Distinction |
---|---|---|---|
Carboxylic acid derivatives | COX-1/2 | Aspirin, ibuprofen | Spares COX; targets TXAS |
Imidazole analogs | Thromboxane synthase (TXAS) | Dazoxiben, ozagrel | Enhanced PK stability |
Prostanoid analogs | Thromboxane receptor (TP) | Terutroban | Enzyme inhibitor (not receptor blocker) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7